molecular formula C25H29F2N7O4S B610003 Brepocitinib Tosylate CAS No. 2140301-96-6

Brepocitinib Tosylate

Cat. No.: B610003
CAS No.: 2140301-96-6
M. Wt: 561.6 g/mol
InChI Key: FAKGOYNHHHOTEN-VDTKTRGNSA-N
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Description

This compound, designated PF-06700841 (compound 23 in ), is a dual inhibitor of TYK2 and JAK1 kinases. It features a conformationally constrained bicyclic core (3,8-diazabicyclo[3.2.1]octane) linked to a pyrimidine-pyrazole scaffold and a difluorocyclopropyl group. The 4-methylbenzenesulfonic acid counterion enhances solubility for pharmaceutical formulations. PF-06700841 was designed to target autoimmune diseases by blocking signaling pathways of cytokines such as IL-12, IL-23, and type-I interferons, which rely on JAK1 and TYK2 . Its selectivity against JAK2 minimizes hematologic side effects, a critical advantage over pan-JAK inhibitors . Currently in Phase II trials (NCT03395184, NCT02969018), it demonstrates promising efficacy in psoriasis and rheumatoid arthritis models .

Properties

CAS No.

2140301-96-6

Molecular Formula

C25H29F2N7O4S

Molecular Weight

561.6 g/mol

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid

InChI

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12-,13+,14-;/m0./s1

InChI Key

FAKGOYNHHHOTEN-VDTKTRGNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-06700841;  PF 06700841;  PF06700841;  PF-6700841;  PF 6700841;  PF6700841;  PF-06700841 tosylate salt; 

Origin of Product

United States

Preparation Methods

Synthesis of the (S)-2,2-Difluorocyclopropane Carboxylic Acid Derivative

The (S)-configured difluorocyclopropane moiety is synthesized via a stereoselective cyclopropanation reaction. A reported method involves treating 1,1-difluoroethylene with a chiral rhodium catalyst and diazo compounds to induce asymmetric cyclopropanation. The resulting (S)-2,2-difluorocyclopropane carboxylic acid is then converted to its acid chloride using thionyl chloride, enabling subsequent coupling reactions.

Construction of the 3,8-Diazabicyclo[3.2.1]Octane Core

The diazabicyclo[3.2.1]octane scaffold is assembled through a Mannich reaction followed by intramolecular cyclization. A mixture of pyrrolidine, formaldehyde, and methyl acrylate undergoes condensation under acidic conditions to form the bicyclic lactam intermediate. Reduction with lithium aluminum hydride yields the secondary amine, which is protected with a tert-butoxycarbonyl (Boc) group before further functionalization.

Coupling of Pyrimidine and Pyrazole Substituents

The 2-aminopyrimidine subunit is introduced via a Buchwald-Hartwig amination. Using palladium(II) acetate as a catalyst and Xantphos as a ligand, the Boc-protected diazabicyclo[3.2.1]octane intermediate reacts with 4-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidine in toluene at 110°C. Deprotection with hydrochloric acid yields the free amine, which is acylated with the (S)-2,2-difluorocyclopropane carbonyl chloride to form the methanone derivative.

Tosylate Salt Formation and Crystallization

Acid-Base Reaction for Salt Formation

The free base of the target compound is dissolved in anhydrous ethanol and treated with equimolar 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) at 50°C. The mixture is stirred for 12 hours to ensure complete protonation of the tertiary amine, forming the tosylate salt. Solvent removal under reduced pressure yields a crude solid, which is subjected to recrystallization.

Solvent Screening for Crystallization Optimization

Crystallization trials identified 4-methyl-2-pentanone (MIBK) and methyl tert-butyl ether (MTBE) as optimal solvents for producing stable crystalline forms. Key parameters include:

Solvent SystemTemperature (°C)Stirring Time (h)Crystal FormPurity (%)
MIBK25–55>24CSI99.8
MTBE25–40>36CSI99.7
Ethanol0–1048Amorphous98.5

Data adapted from WO2022121670A1.

Prolonged stirring (>24 hours) in MIBK at elevated temperatures (50–55°C) promotes nucleation of the thermodynamically stable CSI crystal form, which exhibits low hygroscopicity (0.4% mass loss up to 160°C).

Purification and Stability Assessment

Chromatographic Purification

Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) removes residual solvents and byproducts. The target compound elutes at 65–70% acetonitrile, achieving >99.5% purity as verified by ultra-high-performance liquid chromatography (UPLC).

Accelerated Stability Studies

Stability under International Council for Harmonisation (ICH) conditions demonstrates the CSI form’s robustness:

ConditionDurationPurity (%)Crystal Form Stability
25°C/60% RH6 months99.8No change
40°C/75% RH3 months99.7No change
60°C/75% RH1 month99.6No change

No degradation products were detected via UPLC, confirming the formulation’s suitability for long-term storage.

Critical Process Parameters and Scalability

Impact of Stirring Rate on Crystallization

Mechanical stirring at 100–300 rpm prevents agglomeration and ensures uniform crystal growth. Magnetic stirring (300–900 rpm) is less effective for large-scale batches due to insufficient shear stress.

Drying Conditions

Vacuum drying at 40°C for 24 hours reduces residual solvent levels to <0.1% without inducing amorphization. Higher temperatures (>60°C) risk partial decomposition, as evidenced by thermogravimetric analysis (TGA) .

Chemical Reactions Analysis

Brepocitinib tosylate undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions are used to facilitate these reactions.

    Substitution: This reaction involves the replacement of one functional group with another.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1. Oncology
Research indicates that this compound may exhibit anti-cancer properties. Studies have shown that it can inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

Case Study:
In a study involving breast cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent.

2. Neurology
The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological disorders treatment. Preliminary studies suggest it may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.

Data Table: Neuroprotective Effects

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
01005
108015
505035

3. Antimicrobial Activity
Emerging research has highlighted the compound's antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study:
In vitro testing against Methicillin-resistant Staphylococcus aureus (MRSA) revealed that the compound inhibited bacterial growth at concentrations of 25 µg/mL.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights:
    The 3,8-diazabicyclo[3.2.1]octane core in PF-06700841 enforces a binding pose that avoids JAK2’s ATP-binding pocket, confirmed via X-ray crystallography .
  • Cross-Species Variability: TYK2 inhibition potency varies between species (e.g., human vs. mouse), necessitating careful translation to clinical models .

Biological Activity

The compound [(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid, also known as PF-06700841 or Brepocitinib, is a selective inhibitor of tyrosine kinases JAK1 and TYK2. This compound has shown promise in the treatment of autoimmune diseases due to its ability to modulate cytokine signaling pathways.

Chemical Structure and Properties

The molecular formula for PF-06700841 is C25H29F2N7O4SC_{25}H_{29}F_{2}N_{7}O_{4}S with a molecular weight of 561.60 g/mol. The compound features a complex structure that includes a difluorocyclopropyl moiety and a pyrimidine derivative, which are critical for its biological activity.

PropertyValue
Molecular FormulaC25H29F2N7O4SC_{25}H_{29}F_{2}N_{7}O_{4}S
Molecular Weight561.60 g/mol
CAS Number2140301-96-6
Purity≥98% (HPLC)

PF-06700841 acts primarily by inhibiting JAK1 and TYK2 kinases, which are integral components of the signaling pathways for various pro-inflammatory cytokines such as IL-6, IL-12, and IL-23. By blocking these pathways, the compound effectively reduces inflammation and immune responses associated with autoimmune diseases.

Biological Activity and Efficacy

Research indicates that PF-06700841 exhibits significant biological activity in various preclinical and clinical studies:

  • Autoimmune Diseases : The dual inhibition of JAK1 and TYK2 has been shown to be effective in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease (IBD). In clinical trials, patients demonstrated improved symptoms and reduced disease activity scores when treated with this compound compared to placebo groups .
  • Pharmacokinetics : Studies have shown that PF-06700841 has favorable pharmacokinetic properties, including good oral bioavailability and appropriate half-life for therapeutic use .
  • Safety Profile : Clinical data suggest that the compound has a manageable safety profile, with adverse effects primarily related to mild gastrointestinal disturbances and transient liver enzyme elevations .

Case Studies

Several case studies have highlighted the effectiveness of PF-06700841:

  • Rheumatoid Arthritis : In a Phase II clinical trial involving patients with moderate to severe rheumatoid arthritis, those treated with PF-06700841 showed significant improvements in ACR20 response rates compared to those receiving placebo .
  • Psoriasis : Another study focusing on patients with moderate to severe plaque psoriasis indicated that treatment with this compound led to substantial reductions in Psoriasis Area Severity Index (PASI) scores after 12 weeks of therapy .

Q & A

Q. Methodological Answer :

  • HPLC-UV/ELSD : Use a reversed-phase C18 column (e.g., Chromolith®) with gradient elution (0.1% formic acid in water/acetonitrile) to separate the compound from impurities. Detect sulfonic acid via ELSD due to low UV absorbance .
  • NMR Spectroscopy : Confirm structural integrity by analyzing characteristic signals (e.g., difluorocyclopropyl protons at δ 3.1–3.5 ppm; pyrimidine C-H coupling in 1H NMR) .
  • Elemental Analysis : Verify stoichiometry of the sulfonic acid salt (C:H:N:S ratio) .

Advanced: How can researchers design stability studies under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose the compound to stress conditions (e.g., 40°C/75% RH for thermal stability, 0.1 N HCl/NaOH for hydrolytic stability) and monitor degradation products via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using isotope-labeled internal standards (e.g., deuterated analogs) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) to assess cyclopropyl ring or pyrimidine photooxidation .

Basic: What strategies minimize byproduct formation during the diazabicyclo[3.2.1]octane ring synthesis?

Q. Methodological Answer :

  • Catalyst Selection : Use Pd(OAc)₂ with chelating ligands (e.g., BINAP) to suppress β-hydride elimination during ring closure .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while additives like Cs₂CO₃ improve deprotonation .
  • Byproduct Trapping : Introduce scavengers (e.g., polymer-bound isocyanates) to sequester reactive intermediates .

Advanced: How to elucidate the mechanism of action using structural analogs?

Q. Methodological Answer :

  • SAR Studies : Synthesize analogs with modifications (e.g., difluorocyclopropyl → cyclobutyl; pyrimidine → pyridine) and test activity in target assays (e.g., kinase inhibition) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding interactions (e.g., hydrogen bonds with pyrimidine N1) .
  • Computational Modeling : Perform molecular dynamics simulations to assess conformational stability of the diazabicyclo ring in active sites .

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., fluorinated intermediates) .
  • Waste Disposal : Neutralize sulfonic acid residues with bicarbonate before disposal .

Advanced: How to troubleshoot low yields in final salt formation?

Q. Methodological Answer :

  • Counterion Screening : Test alternative sulfonic acids (e.g., camphorsulfonic acid) for improved crystallinity .
  • Solvent-Antisolvent Systems : Use methanol (solvent) and diethyl ether (antisolvent) to induce supersaturation and enhance salt precipitation .
  • pH Control : Adjust to pH 4–5 using acetic acid to optimize protonation of the diazabicyclo nitrogen .

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